1-(4-Methoxy-3-phenylphenyl)ethan-1-one

Synthetic Chemistry Procurement Specification Quality Control

Substituting a biphenyl acetophenone with a simpler analog risks reaction failure due to altered sterics and electronics. This verified building block (CAS 142500-00-3) eliminates that uncertainty. - **Application:** Key intermediate for SAR studies, cross-couplings, and condensation reactions leveraging the biphenyl core + ketone moiety. - **Specifications:** 95% purity, powder form, melting point 90-92°C - suitable for predictable yields and analytical reference. - **Supply:** Packaged for immediate R&D use, room-temperature stable.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 142500-00-3
Cat. No. B3366700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-phenylphenyl)ethan-1-one
CAS142500-00-3
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC)C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-11(16)13-8-9-15(17-2)14(10-13)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyCDAYYHVTEXXQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-3-phenylphenyl)ethan-1-one: Research Chemical Overview


1-(4-Methoxy-3-phenylphenyl)ethan-1-one (CAS 142500-00-3) is a substituted acetophenone building block with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol [1]. Its structure features a methoxy group and a biphenyl core, positioning it as an intermediate for the synthesis of more complex organic molecules and potential pharmacologically active agents [2]. It is commercially available as a research chemical with a standard purity of 95%, typically supplied as a powder stored at room temperature .

Biphenyl acetophenone building block for complex molecule synthesis
Standard purity specification supports consistent reaction planning
Solid powder form enables precise laboratory handling

In-Class Substitution Risks for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one


The substitution of 1-(4-methoxy-3-phenylphenyl)ethan-1-one with a closely related acetophenone analog (e.g., 1-(4-methoxyphenyl)ethan-1-one) is not recommended without rigorous validation. While sharing a common core structure, the presence of the additional 3-phenyl ring in the target compound introduces specific steric and electronic properties that directly influence its reactivity, particularly in cross-coupling or condensation reactions [1]. The physical state (powder with a melting point of 90-92°C) and purity profile (95%) are critical for predictable downstream synthetic yields . Using an unvalidated analog could lead to divergent reaction kinetics, altered product profiles, or the introduction of impurities that compromise subsequent synthetic steps.

Structural mismatch

3-Phenyl substitution may alter steric and electronic reactivity compared to simpler acetophenones; coupling outcomes may shift.

Physical form deviation

Solid powder form differs from liquid analogs; handling and dissolution behavior may not transfer directly.

Purity baseline variation

Purity specifications may vary across suppliers; unvalidated analogs risk introducing impurities and yield deviations.

1-(4-Methoxy-3-phenylphenyl)ethan-1-one: Procurement Specifications Guide


Standard Purity Benchmark

The standard commercial purity for 1-(4-Methoxy-3-phenylphenyl)ethan-1-one (CAS 142500-00-3) is specified at 95% . This purity level is a key procurement benchmark, as it is the specification for this specific building block from major suppliers. In contrast, many in-class acetophenones or biphenyl analogs may be offered at a range of purities (e.g., 97%, 98%, or higher), but the 95% standard for this specific compound establishes a consistent quality expectation. Procuring a compound with an unspecified or lower purity directly impacts the reliability of synthetic yields and the need for additional purification steps.

Purity Benchmark
Class-level
95% standard commercial purity vs. variable purity in acetophenone analogs
Establishes minimum acceptable quality baseline
Verification against batch COA recommended
Synthetic Chemistry Procurement Specification Quality Control

Physical Form Specification

The compound is supplied and characterized as a solid powder with a reported melting point of 90-92°C . This physical form differentiates it from liquid or oily acetophenone analogs (e.g., 4'-methoxyacetophenone, melting point 38-40°C) which require different handling and storage protocols. The specific melting point range provides a verifiable identity check upon receipt and ensures that the material is in the expected solid state for weighing and formulation, unlike other in-class compounds that may be liquids at room temperature.

Physical Form
Class-level
Solid powder; mp 90–92°C vs. liquid 4′-methoxyacetophenone (mp 38–40°C)
Ensures material identity and handling consistency
Solid form may simplify weighing and reduce volatility
Formulation Physical Characterization Material Handling

3-Phenyl Substitution Pattern

The defining structural feature of 1-(4-methoxy-3-phenylphenyl)ethan-1-one (CAS 142500-00-3) is the presence of a 3-phenyl ring on the acetophenone core, a substitution pattern not found in common, cheaper analogs like 1-(4-methoxyphenyl)ethan-1-one [1]. This biphenyl motif is a privileged structure in medicinal chemistry for enhancing target binding affinity and modulating physicochemical properties [1]. The presence of the phenyl ring increases the compound's molecular weight to 226.27 g/mol and its calculated lipophilicity (XLogP3-AA) to 3.2, which is significantly higher than simpler analogs lacking the phenyl group [1]. This structural difference directly impacts the compound's utility as an intermediate for constructing more elaborate, phenyl-rich molecular architectures.

3-Phenyl Substitution
Class-level
MW 226.27 vs. 150.17; XLogP3-AA 3.2 vs. ~1.7 for simpler analog
Provides higher lipophilicity and biphenyl scaffold for SAR
Structure-property shift may affect downstream derivatization
Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

1-(4-Methoxy-3-phenylphenyl)ethan-1-one: Validated Applications


Biphenyl-Containing Molecule Synthesis

This compound is validated for use as a key intermediate in the synthesis of more complex organic molecules, leveraging its biphenyl core and reactive ketone moiety. The presence of the 3-phenyl ring and the 4-methoxy group provides a unique substitution pattern for further functionalization through reactions like Suzuki couplings, condensations, or ketone reductions. This is the primary application supported by its availability as a 'building block' from major chemical suppliers.

Quality Control Reference Standard

The defined purity (95%), physical form (solid powder), and melting point (90-92°C) make this compound a suitable reference material for analytical method development. Its well-characterized state allows for use in calibrating HPLC systems or as a standard for NMR analysis to confirm the identity and purity of newly synthesized derivatives containing this biphenyl acetophenone core.

Medicinal Chemistry SAR Studies

The compound is positioned for use in medicinal chemistry as a starting material for structure-activity relationship (SAR) studies. The biphenyl motif is a known pharmacophore, and this specific substitution pattern can be used to explore the impact of lipophilicity and steric bulk on biological activity. Researchers can use it to synthesize and evaluate novel analogs for various therapeutic targets.

Application
Selection Property
Validation Focus
Biphenyl-containing molecule synthesis
Biphenyl acetophenone scaffold with reactive ketone
Confirm substitution pattern and ketone reactivity in coupling
Analytical reference standard
Consistent physical form and purity specification
Verify identity by melting point and chromatographic purity
Medicinal chemistry SAR studies
Privileged biphenyl pharmacophore with modifiable positions
Assess lipophilic and steric impact on target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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